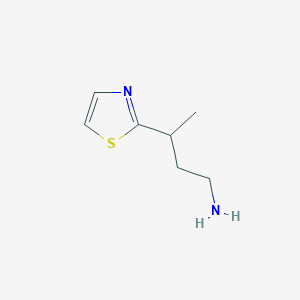

3-(Thiazol-2-yl)butan-1-amine

Description

3-(Thiazol-2-yl)butan-1-amine is a heterocyclic amine featuring a thiazole ring (a five-membered aromatic system with nitrogen and sulfur atoms) attached to a four-carbon aliphatic chain terminating in a primary amine group. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s structure suggests moderate lipophilicity due to the thiazole ring and aliphatic chain, which may influence its pharmacokinetic behavior.

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)butan-1-amine |

InChI |

InChI=1S/C7H12N2S/c1-6(2-3-8)7-9-4-5-10-7/h4-6H,2-3,8H2,1H3 |

InChI Key |

LVAGOLOHPCFJAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-amido-β-ketoesters with Lawesson’s reagent to form the thiazole ring . The subsequent introduction of the butan-1-amine side chain can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of thiazole derivatives often employs high-throughput methods to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields. These methods allow for the efficient production of large quantities of 3-(1,3-thiazol-2-yl)butan-1-amine .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-(1,3-Thiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)butan-1-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Thiazol-2-yl)butan-1-amine with key analogs, focusing on structural, electronic, and functional differences.

Benzo[d]thiazol-2-yl Derivatives

Compounds such as 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones () incorporate a benzothiazole moiety fused to a phenyl ring, significantly increasing aromaticity and molecular weight compared to 3-(Thiazol-2-yl)butan-1-amine.

Thiazole-Urea/Thiourea Hybrids

Urea derivatives like 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea () feature a urea linker and piperazine substituents. In contrast, the primary amine in 3-(Thiazol-2-yl)butan-1-amine offers simpler protonation dynamics, favoring solubility at physiological pH .

Thiourea hybrids, such as 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea (), exhibit enhanced electronic reactivity due to the thiourea group’s polarizable sulfur atom. Density functional theory (DFT) studies on similar compounds reveal lower HOMO-LUMO gaps (indicating higher reactivity) compared to non-thiourea analogs. This contrasts with the relatively inert aliphatic amine in 3-(Thiazol-2-yl)butan-1-amine, which may confer metabolic stability .

Benzyl-Substituted Thiazoles

5-Benzyl-1,3-thiazol-2-amine () replaces the butan-1-amine chain with a benzyl group. However, the absence of a flexible amine chain limits interactions with polar residues, a niche where 3-(Thiazol-2-yl)butan-1-amine may excel .

Morpholinomethyl-Thiazole Derivatives

Compounds like 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () incorporate morpholine, a polar oxygen-containing heterocycle. The unmodified amine in 3-(Thiazol-2-yl)butan-1-amine may offer a balance between solubility and permeability .

Comparative Data Table

Electronic and Reactivity Insights

For 3-(Thiazol-2-yl)butan-1-amine, simulations would predict a higher HOMO-LUMO gap than thiourea analogs, indicating lower reactivity but greater stability .

ADMET and Pharmacological Considerations

- Metabolism : Thiourea groups () are prone to oxidative metabolism, whereas the aliphatic amine may undergo slower hepatic processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.